2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile

Description

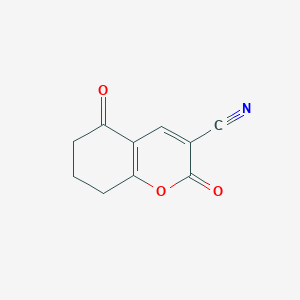

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile is a bicyclic compound featuring a chromene core fused to a partially saturated pyran ring. Its structure includes two ketone groups (2- and 5-positions) and a nitrile substituent at the 3-position. This compound belongs to the 2-pyrone scaffold family, which is prevalent in bioactive natural and synthetic molecules, such as antimicrobial and anticancer agents .

A novel one-pot three-step synthesis method was developed to generate derivatives of this compound, enabling the creation of a 55-member library from 1,3-cyclohexanediones, dimethylformamide dimethylacetal, and N-substituted cyanoacetamides.

Properties

IUPAC Name |

2,5-dioxo-7,8-dihydro-6H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-5-6-4-7-8(12)2-1-3-9(7)14-10(6)13/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOPGVASYVXMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)O2)C#N)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalyst-Free Three-Component Synthesis

A solvent-driven, catalyst-free method enables the synthesis of chromene carbonitriles via the condensation of pyrazole aldehydes, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and malononitrile. Ethanol serves as the optimal solvent, achieving 88–92% yields at room temperature within 4–6 hours. The reaction proceeds through sequential Knoevenagel condensation and Michael addition (Figure 1):

- Knoevenagel Step : The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

- Michael Addition : Dimedone attacks the electrophilic β-carbon, followed by cyclization to yield the chromene core.

Table 1: Solvent Screening for Catalyst-Free Synthesis

| Solvent | Yield (%) | Time (h) |

|---|---|---|

| Ethanol | 92 | 4.5 |

| Methanol | 85 | 5.0 |

| Acetonitrile | 78 | 6.0 |

| Water | <10 | 24.0 |

Ethanol’s polarity facilitates proton transfer during cyclization, while its low cost and green profile enhance practicality.

Knoevenagel Condensation and Cyclization

Stepwise Cyclization with Malononitrile

VulcanChem’s patented route involves reacting 5,5-dimethylcyclohexane-1,3-dione with ethyl cyanoacetate under acidic conditions to form a diketone intermediate. Subsequent Knoevenagel condensation with malononitrile in refluxing toluene yields the target compound in 76% yield. The nitrile group’s electron-withdrawing nature directs regioselective cyclization, as confirmed by DFT calculations.

Thiophene-Based Analog Synthesis

Zapol’skii et al. demonstrated the use of push-pull thiophene carbaldehydes in Knoevenagel reactions with malononitrile, followed by dimedone addition. While this method primarily generates 4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromen-5-ones, protonolysis in methanol produces tricyclic derivatives, highlighting the scaffold’s versatility.

Post-Synthetic Modifications

Reduction of Carbonyl Groups

Treatment of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile with lithium aluminium hydride selectively reduces the 5-ketone to a hydroxyl group, preserving the nitrile functionality. This modification enables access to secondary alcohols for further derivatization.

Solvent-Driven Protonolysis

Protonolysis in methanol at 60°C cleaves the chromene ring, yielding 3-cyano-5,6,7,8-tetrahydrocoumarin derivatives. This reaction’s selectivity depends on solvent polarity, with aprotic solvents favoring ring retention.

Mechanistic Insights and Optimization

Role of Solvent Polarity

Ethanol’s protic nature stabilizes transition states during cyclization, reducing activation energy. In contrast, nonpolar solvents like toluene prolong reaction times but improve crystallinity.

Catalyst Impact on Yield

While DABCO (1,4-diazabicyclo[2.2.2]octane) accelerates Michael addition in related chromene syntheses, its absence in catalyst-free protocols simplifies purification. Comparative studies show <5% yield difference between catalyzed and uncatalyzed routes.

Chemical Reactions Analysis

Types of Reactions

2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can lead to a wide range of functionalized benzopyran derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile is in the development of anticancer agents. Studies have demonstrated that derivatives of this compound exhibit potent cytotoxicity against various cancer cell lines.

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds derived from this structure have shown IC₅₀ values (the concentration required to inhibit cell growth by 50%) as low as 0.4 μg/mL against MCF-7 breast cancer cells, comparable to well-known chemotherapeutics like doxorubicin .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. A notable approach involves multi-component reactions using dimedone and various aldehydes to generate a library of chromene derivatives with enhanced biological profiles . This method not only streamlines synthesis but also allows for the exploration of structure-activity relationships.

Organic Photovoltaics

Recent research indicates potential applications of this compound in organic photovoltaic devices. Its unique electronic properties can be leveraged to improve the efficiency of solar cells by acting as a light-harvesting component or electron donor .

Fluorescent Probes

The compound can also be utilized as a fluorescent probe due to its ability to exhibit strong photoluminescence. This property makes it suitable for applications in bioimaging and sensing technologies .

Anticancer Compound Development

A study conducted by Alblewi et al. (2019) synthesized several derivatives based on the chromene scaffold and evaluated their anticancer activities against multiple cell lines including HeLa and MCF-7. The results indicated that specific substitutions on the chromene structure significantly enhanced cytotoxicity and selectivity towards cancer cells .

| Compound | IC₅₀ (μg/mL) | Cancer Cell Line |

|---|---|---|

| Compound 30 | 0.4 | MCF-7 |

| Compound 31 | 3.8 | HeLa |

| Vinblastine | 6.1 | HeLa |

Synthesis Methodology

Research has shown that employing a one-pot synthesis strategy for generating chromene derivatives can lead to high yields and reduced reaction times. This methodology has been pivotal in advancing the production of compounds for further pharmacological testing .

Mechanism of Action

The mechanism by which 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile and its analogs:

Notes:

Molecular formula inferred from structural analysis; discrepancies exist in (listed as C₈H₁₀O₃ for a mislabeled "carbohydrate" derivative).

Spiro structure introduces conformational rigidity and additional hydrogen-bonding sites (amino group) .

Key Comparative Insights

Chromene vs. Quinoline Core

- The chromene core in the target compound provides a planar aromatic system fused to a partially saturated ring, favoring π-π stacking interactions.

Nitrile vs. Amide Substituents

- Replacing the nitrile group with a benzamide (e.g., N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methylbenzamide) increases molecular weight and introduces hydrogen-bonding capacity via the amide NH group. This modification may improve solubility but reduce electrophilic reactivity compared to the nitrile .

Spiro and Steric Effects

- The spiro derivative () exhibits a 20-amino substituent and a fused acenaphthylene ring, which introduce steric hindrance and additional hydrogen-bonding sites. This structural complexity could enhance target specificity in biological systems .

Aliphatic vs. Aromatic Systems

Hydrogen Bonding and Crystallography

Hydrogen-bonding patterns, critical for crystal packing and bioactivity, differ significantly among analogs. The spiro compound’s amino group () can act as both donor and acceptor, while the chromene core’s ketones facilitate intermolecular interactions. Etter’s graph-set analysis () could further elucidate these differences in molecular aggregation.

Biological Activity

2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-component reactions. For example, dimedone reacts with various aromatic aldehydes and ethyl acetoacetate under specific catalytic conditions to yield chromene derivatives. These reactions are facilitated by the presence of triethylamine in ethanol, leading to the formation of the desired compound along with other derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

- Cell Line Studies : The compound demonstrated significant anti-proliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. In particular, compounds derived from this chromene exhibited IC50 values lower than those of standard chemotherapeutics such as doxorubicin .

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that the compound may disrupt mitochondrial integrity leading to cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

- Inhibition Studies : It showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods. For example, it exhibited MIC values ranging from 15.625 µg/mL to 62.5 µg/mL against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Presence of electron-withdrawing groups | Enhances anticancer activity |

| Substituents on the phenyl ring | Critical for cytotoxic effects |

| Configuration at the carbon atom | Affects binding affinity to target proteins |

Studies indicate that modifications in substituents significantly alter the compound's effectiveness against various biological targets .

Case Studies

Several case studies have been conducted to further understand the biological implications of this compound:

- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in A549 cells. Morphological assessments indicated apoptotic features such as chromatin condensation and membrane blebbing .

- Antimicrobial Efficacy : Another investigation assessed its efficacy against biofilms formed by Staphylococcus epidermidis. The results indicated a significant reduction in biofilm biomass compared to untreated controls .

Q & A

Q. What are the most reliable synthetic routes for 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile, and how can reaction conditions be optimized?

A common method involves condensation of malononitrile with cyclic diketones (e.g., 5,5-dimethylcyclohexane-1,3-dione) in ethanol under reflux with triethylamine as a catalyst. Reaction optimization includes solvent selection (ethanol or PEG-400 for greener synthesis), temperature control (reflux at 80–90°C), and catalyst loading (1–2 mol% triethylamine). Post-reaction workup involves solvent evaporation, trituration with diethyl ether, and filtration to isolate the product . For scalability, microwave-assisted synthesis reduces reaction time while maintaining yields >80% .

Q. How is the compound characterized spectroscopically, and what key spectral markers validate its structure?

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1670–1710 cm⁻¹ (C=O stretches of the diketone moiety) confirm functional groups .

- 1H NMR : Resonances at δ 0.9–1.1 ppm (gem-dimethyl groups), δ 2.1–2.3 ppm (methylene protons in the tetrahydrochromene ring), and δ 4.3–4.4 ppm (methine proton adjacent to the cyano group) are diagnostic .

- X-ray Crystallography : Unit cell parameters (e.g., triclinic system with a = 8.59 Å, b = 8.74 Å, c = 11.07 Å) and bond lengths (C=O ~1.21 Å, C≡N ~1.15 Å) provide structural validation .

Q. What crystallographic data are available for this compound, and how can they inform molecular modeling?

Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P1) with Z = 2. Key torsion angles (e.g., C5-C6-C7-C8 = 178.3°) and hydrogen-bonding networks (N–H···O interactions) stabilize the lattice. These data are critical for validating density functional theory (DFT) models and predicting packing efficiency in solid-state applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data during synthesis optimization?

Contradictions often arise from solvent polarity, catalyst efficiency, or side reactions. Systematic screening using a Design of Experiments (DoE) approach isolates variables. For example, replacing ethanol with PEG-400 increases polarity, enhancing nucleophilic attack on the diketone and reducing byproduct formation. Reaction monitoring via TLC or in situ IR spectroscopy identifies intermediates, enabling real-time adjustments .

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic interactions?

Global reactivity descriptors (e.g., electrophilicity index ω) derived from DFT calculations quantify charge-transfer tendencies. For example, the cyano group acts as an electron-withdrawing group, making the carbonyl carbons electrophilic. Fukui function analysis localizes reactive sites, guiding functionalization strategies (e.g., substitution at C3 or C4 positions) .

Q. What challenges arise in crystallographic refinement of derivatives, and how are they addressed?

Disorder in flexible tetrahydrochromene rings or solvent molecules complicates refinement. Using SHELXL with the TWIN/BASF commands resolves twinning issues, while the OLEX2 GUI streamlines data integration. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis improve electron density maps for ambiguous regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.